molecular formula C8H6N2O2 B14086532 Benzo[d]oxazole-2-carbaldehyde oxime

Benzo[d]oxazole-2-carbaldehyde oxime

Cat. No.: B14086532
M. Wt: 162.15 g/mol
InChI Key: VVTQRZVUIOHZMQ-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-carbaldehyde oxime is a heterocyclic compound that features a benzoxazole ring with an oxime functional group attached to the 2-position of the carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]oxazole-2-carbaldehyde oxime typically involves the condensation of 2-aminophenol with an aldehyde under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide (H₂O₂) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts at 50°C . This reaction yields the desired benzoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazole-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under various conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or aminated benzoxazole derivatives.

Scientific Research Applications

Benzo[d]oxazole-2-carbaldehyde oxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d]oxazole-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing biological activity. The benzoxazole ring can interact with biological receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the oxime group but shares the benzoxazole ring structure.

    Benzo[d]isoxazole: Contains an isoxazole ring instead of a benzoxazole ring.

    2-Substituted Benzoxazoles: Similar structure with various substituents at the 2-position.

Uniqueness

Benzo[d]oxazole-2-carbaldehyde oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTQRZVUIOHZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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